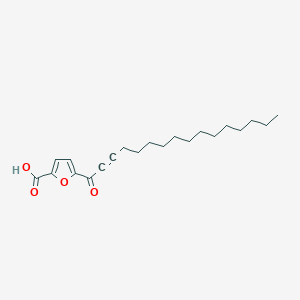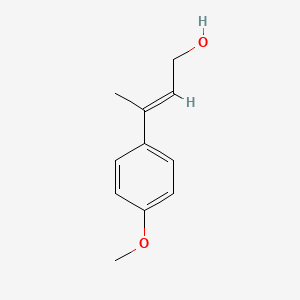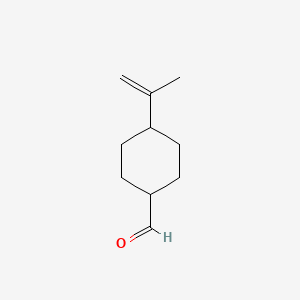
4-Butyl-N-(4-butylphenyl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is an organic compound with the molecular formula C22H23NThis compound is a member of the triphenylamine family and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline typically involves the reaction of 4-butylaniline with diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N-(4-butylphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
4-Butyl-N-(4-butylphenyl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. It acts as a hole transport material in organic light-emitting diodes (OLEDs) and other electronic devices. The compound facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of the device .
Comparison with Similar Compounds
Similar Compounds
Poly(4-butyl-N,N-diphenylaniline): A polymeric form with similar properties.
Poly(4-butyltriphenylamine): Another polymer with comparable applications.
Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine]: A related compound used in similar applications.
Uniqueness
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is unique due to its specific molecular structure, which imparts distinct electronic properties. This makes it particularly useful in electronic applications such as OLEDs and photovoltaic cells .
Properties
CAS No. |
137734-05-5 |
|---|---|
Molecular Formula |
C26H31N |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-butyl-N-(4-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-3-5-10-22-14-18-25(19-15-22)27(24-12-8-7-9-13-24)26-20-16-23(17-21-26)11-6-4-2/h7-9,12-21H,3-6,10-11H2,1-2H3 |
InChI Key |
VZBZXDJNAPNQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)


![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)





![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
